molecular formula C13H16N2O2 B5160507 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone

1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone

Cat. No.: B5160507
M. Wt: 232.28 g/mol
InChI Key: IVJHAKDHCZCGEK-UHFFFAOYSA-N
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Description

1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of an acetylenic ketone with ethylhydrazine in ethanol, which yields the desired pyrazole derivative . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: 1-(3-ethyl-5-oxo-5-phenyl-4H-pyrazol-1-yl)ethanone.

    Reduction: 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanol.

    Substitution: 1-(3-ethyl-5-hydroxy-5-(4-nitrophenyl)-4H-pyrazol-1-yl)ethanone.

Mechanism of Action

The mechanism of action of 1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.

    1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)butanone: Similar structure but with a butanone moiety instead of ethanone.

Uniqueness

1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-12-9-13(17,15(14-12)10(2)16)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHAKDHCZCGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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